REACTION_CXSMILES
|
O.[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.[OH-].[Na+].[C:19](Cl)(=[O:22])[CH:20]=[CH2:21]>C(OCC)C>[C:19]([O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:7][CH:8]=1)(=[O:22])[CH:20]=[CH2:21] |f:2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for an additional half hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three-neck round-bottom flask fitted with an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled in an ice bath to 8°-10° C.
|
Type
|
CUSTOM
|
Details
|
at 8°-10° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
CUSTOM
|
Details
|
the product of the reaction
|
Type
|
CUSTOM
|
Details
|
The ether layer was separated from the water layer
|
Type
|
WASH
|
Details
|
washed twice with 3% sodium hydroxide and twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC1=CC=C(C=C1)C(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |